2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide
CAS No.: 615282-25-2
Cat. No.: VC4139915
Molecular Formula: C14H13N5O3S2
Molecular Weight: 363.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615282-25-2 |
|---|---|
| Molecular Formula | C14H13N5O3S2 |
| Molecular Weight | 363.41 |
| IUPAC Name | 2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) |
| Standard InChI Key | FIGOVWQUICFBRE-UHFFFAOYSA-N |
| SMILES | C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide, delineates a bifunctional thiazolidinone scaffold. The central structure comprises two thiazolidin-4-one rings connected by an (E)-configured hydrazone bridge. The first thiazolidinone (Position 5) is substituted with an acetamide group bearing a phenyl moiety, while the second (Position 2) features a 2-oxothiazolidin-4-ylidene substituent. This arrangement creates a conjugated system that may enhance electronic delocalization and molecular stability .
Key Functional Groups
-
Thiazolidin-4-one cores: Both rings contribute to the molecule’s planarity and ability to participate in hydrogen bonding via carbonyl oxygen and NH groups .
-
Hydrazone linker: The (E)-configuration of the –N=N– group facilitates π-π stacking interactions with aromatic residues in biological targets .
-
Phenylacetamide substituent: The hydrophobic phenyl group and polar acetamide moiety balance lipophilicity and solubility, critical for membrane permeability .
Synthetic Pathways and Optimization
General Strategies for Thiazolidinone Synthesis
Thiazolidinone derivatives are typically synthesized via cyclocondensation reactions. The Hantzsch thiazole synthesis, involving α-halocarbonyl compounds and thioureas, is a foundational method . For the target compound, a multi-step approach is hypothesized:
-
Formation of the first thiazolidinone: Reacting 2-chloroacetamide with thiourea yields 2-aminothiazolidin-4-one .
-
Hydrazone formation: Condensation with a 2-oxothiazolidin-4-one carbonyl derivative introduces the hydrazone bridge .
-
Acetamide substitution: Coupling the intermediate with phenylacetyl chloride installs the N-phenylacetamide group .
Challenges in Synthesis
-
Stereoselectivity: Ensuring (E)-configuration at both hydrazone bonds requires strict control of reaction conditions (e.g., pH, temperature) .
-
Solubility issues: Polar aprotic solvents like DMF or DMSO may be necessary to dissolve intermediates during coupling steps .
Biological Activity and Mechanism of Action
Hypothesized Targets
-
VEGFR-2 inhibition: Molecular docking studies of related compounds show hydrogen bonding with Asp1044 and hydrophobic interactions with Ile886/Leu887, critical for antiangiogenic effects .
-
Topoisomerase II inhibition: The planar thiazolidinone cores may intercalate DNA, disrupting replication .
Antimicrobial Activity
Thiazolidinones with electron-withdrawing groups (e.g., NO2) demonstrate broad-spectrum antimicrobial effects. Compound 27e (MIC = 7.81 µg/mL against C. albicans) highlights the role of arylidene substituents in enhancing antifungal activity . The target compound’s phenyl group and hydrazone moiety may similarly disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
-
Hydrazone linker: Conjugation increases resonance stability, potentially enhancing binding affinity to enzymatic targets .
-
Phenylacetamide group: Hydrophobic interactions with protein pockets improve pharmacokinetic profiles .
-
Thiazolidinone cores: Hydrogen bonding capacity correlates with inhibitory potency in kinase assays .
Table 1. Comparative IC50 Values of Thiazolidinone Analogs
| Compound | Target | IC50/MIC | Structural Feature |
|---|---|---|---|
| 21e | MCF-7 (EGFR) | 1.003 µM | 3,4-Dimethoxybenzylidene |
| 27e | C. albicans | 7.81 µg/mL | 4-Methoxyarylidene |
| Sorafenib (control) | VEGFR-2 | 3.57 µM | Urea linker |
Future Directions and Challenges
Optimization Strategies
-
Introducing sulfonamide groups: May enhance water solubility and bioavailability .
-
Hybridization with quinazoline: Could dual-target EGFR and VEGFR-2 pathways .
Preclinical Development Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume